3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at the 3-position, a methyl group at the 2-position, and two phenyl groups at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-(4-chlorophenyl)-1-phenylpyrazole with 2,4-diphenyl-1,3-diketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs), leading to cell cycle arrest and apoptosis. The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for specific interactions with the active sites of the enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring, which may confer different biological activities.
Uniqueness
3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, enhances its potential as a pharmacologically active compound by facilitating interactions with specific molecular targets .
Properties
Molecular Formula |
C25H18ClN3 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H18ClN3/c1-17-24(20-12-14-21(26)15-13-20)25-27-22(18-8-4-2-5-9-18)16-23(29(25)28-17)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
DTNPQMKFRRWXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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